Methyl 7,7-dimethyl-8-oxooct-5-enoate
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Overview
Description
Methyl 7,7-dimethyl-8-oxooct-5-enoate is an organic compound with the molecular formula C₁₁H₁₈O₃. It is a methyl ester derivative of 7,7-dimethyl-8-oxooct-5-enoic acid. This compound is characterized by its unique structure, which includes a double bond, a ketone group, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-8-oxooct-5-enoate typically involves the esterification of 7,7-dimethyl-8-oxooct-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-dimethyl-8-oxooct-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 7,7-dimethyl-8-oxooct-5-enoic acid.
Reduction: 7,7-dimethyl-8-hydroxyoct-5-enoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 7,7-dimethyl-8-oxooct-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7,7-dimethyl-8-oxooct-5-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. In biological systems, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 7,7-dimethyl-8-oxooctanoate: Similar structure but lacks the double bond.
Methyl 7,7-dimethyl-8-hydroxyoct-5-enoate: Similar structure but with a hydroxyl group instead of a ketone.
Ethyl 7,7-dimethyl-8-oxooct-5-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 7,7-dimethyl-8-oxooct-5-enoate is unique due to the presence of both a double bond and a ketone group in its structure, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89560-00-9 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 7,7-dimethyl-8-oxooct-5-enoate |
InChI |
InChI=1S/C11H18O3/c1-11(2,9-12)8-6-4-5-7-10(13)14-3/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
RALLQZILTDSHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CCCCC(=O)OC)C=O |
Origin of Product |
United States |
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